molecular formula C13H11FO B1439643 (3-Fluorobiphenyl-5-yl)methanol CAS No. 89951-74-6

(3-Fluorobiphenyl-5-yl)methanol

Cat. No. B1439643
CAS RN: 89951-74-6
M. Wt: 202.22 g/mol
InChI Key: KRASCWPYBVSENF-UHFFFAOYSA-N
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Description

“(3-Fluorobiphenyl-5-yl)methanol” is an organic compound consisting of a biphenyl ring with a fluorine atom attached to one of the carbon atoms . It has a linear formula of C13H11FO .


Molecular Structure Analysis

The molecule contains a total of 27 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 hydroxyl group, and 1 primary alcohol . It consists of 26 atoms: 11 Hydrogen atoms, 13 Carbon atoms, 1 Oxygen atom, and 1 Fluorine atom .


Physical And Chemical Properties Analysis

The molecular weight of “(3-Fluorobiphenyl-5-yl)methanol” is 202.22 g/mol . Other specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • (3-Fluorobiphenyl-5-yl)methanol derivatives serve as intermediates in chemical synthesis. They are involved in various reactions such as palladium-catalyzed C-H halogenation. This approach offers advantages like milder reaction conditions, higher yields, and better selectivity, as demonstrated in the preparation of multi-substituted arenes, including similar compounds like (6-Amino-2-chloro-3-fluorophenyl)methanol (Sun, Rao, & Sun, 2014).
  • Structural and Theoretical Studies :

    • Compounds similar to (3-Fluorobiphenyl-5-yl)methanol are subjects for structural and theoretical studies. For instance, certain fluoroaryl methanone compounds were subjected to X-ray diffraction and crystallographic analyses to understand their molecular structures. Density Functional Theory (DFT) calculations are performed to analyze molecular structures and physicochemical properties (Huang et al., 2021).
  • Pharmaceutical Research and Development :

    • Though not directly related to (3-Fluorobiphenyl-5-yl)methanol, compounds with similar structures have been evaluated for their potential in pharmaceutical applications. For instance, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone showed significant inhibition on the proliferation of various cancer cell lines, highlighting the potential therapeutic applications of fluoroaryl methanones in oncology (Tang & Fu, 2018).
  • Material Science and Sensor Development :

    • Certain fluoroaryl methanones are studied for their utility in material science and sensor development. For example, studies on thiophene substituted 1,3,4-oxadiazoles, which have structural similarities with (3-Fluorobiphenyl-5-yl)methanol, highlight their potential use as aniline sensors due to their fluorescence quenching properties (Naik, Khazi, & Malimath, 2018).
  • Optical and Electronic Applications :

    • Compounds structurally related to (3-Fluorobiphenyl-5-yl)methanol are explored for their optical and electronic applications. For example, 1,3,5-triarylpyrazolines, with a similar molecular framework, are studied for their photophysical properties and their potential as pH-driven off-on-off molecular logic devices, indicating their relevance in the development of advanced optical materials and electronic devices (Zammit et al., 2015).

Safety And Hazards

While specific safety and hazard data for “(3-Fluorobiphenyl-5-yl)methanol” are not available, compounds with similar structures can pose risks. For example, methanol is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled . Biphenyl can cause skin and eye irritation and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

(3-fluoro-5-phenylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRASCWPYBVSENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorobiphenyl-5-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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